molecular formula C15H14N4OS B2876716 N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide CAS No. 2309344-78-1

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2876716
CAS No.: 2309344-78-1
M. Wt: 298.36
InChI Key: BYBYYYVFAIJNAF-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, minimizing by-products, and using cost-effective reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydropyrazole or dihydropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazole, dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific electronic characteristics are desired.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-13(9-17-15(20)12-4-7-21-10-12)8-14(18-19)11-2-5-16-6-3-11/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYYYVFAIJNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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